(5R,7S,8R)-Methyl 8-amino-1-oxaspiro[4.4]nonane-7-carboxylate
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Overview
Description
(5R,7S,8R)-Methyl 8-amino-1-oxaspiro[44]nonane-7-carboxylate is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R,7S,8R)-Methyl 8-amino-1-oxaspiro[4.4]nonane-7-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core and the introduction of functional groups. Common synthetic routes may involve cyclization reactions, amination, and esterification under controlled conditions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to produce large quantities of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
(5R,7S,8R)-Methyl 8-amino-1-oxaspiro[4.4]nonane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(5R,7S,8R)-Methyl 8-amino-1-oxaspiro[4.4]nonane-7-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological processes and as a potential lead compound in drug discovery.
Medicine: Its unique structure makes it a candidate for the development of new pharmaceuticals with specific therapeutic targets.
Industry: The compound’s properties can be exploited in the development of new materials with specialized functions.
Mechanism of Action
The mechanism of action of (5R,7S,8R)-Methyl 8-amino-1-oxaspiro[4.4]nonane-7-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways and processes, leading to desired therapeutic effects. The compound’s spirocyclic structure allows it to fit into unique binding sites, enhancing its specificity and efficacy.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic molecules and derivatives with comparable functional groups. Examples include spirooxindoles and spirocyclic lactams.
Uniqueness
What sets (5R,7S,8R)-Methyl 8-amino-1-oxaspiro[4.4]nonane-7-carboxylate apart is its specific stereochemistry and functional group arrangement, which confer unique reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C10H17NO3 |
---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
methyl (5R,7S,8R)-8-amino-1-oxaspiro[4.4]nonane-7-carboxylate |
InChI |
InChI=1S/C10H17NO3/c1-13-9(12)7-5-10(6-8(7)11)3-2-4-14-10/h7-8H,2-6,11H2,1H3/t7-,8+,10+/m0/s1 |
InChI Key |
ZYLSZIUORYXFTC-QXFUBDJGSA-N |
Isomeric SMILES |
COC(=O)[C@H]1C[C@]2(CCCO2)C[C@H]1N |
Canonical SMILES |
COC(=O)C1CC2(CCCO2)CC1N |
Origin of Product |
United States |
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